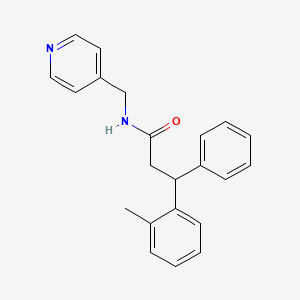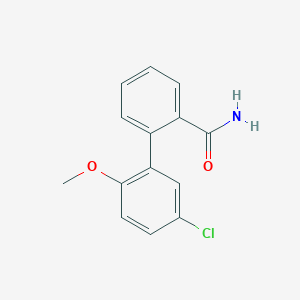![molecular formula C15H13N3 B3808408 4-methyl-3-[3-(1H-pyrazol-3-yl)phenyl]pyridine trifluoroacetate](/img/structure/B3808408.png)
4-methyl-3-[3-(1H-pyrazol-3-yl)phenyl]pyridine trifluoroacetate
Descripción general
Descripción
4-methyl-3-[3-(1H-pyrazol-3-yl)phenyl]pyridine trifluoroacetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPP and is widely used in the field of medicinal chemistry for the development of new drugs.
Mecanismo De Acción
The mechanism of action of MPP is not fully understood, but it is believed to act through various pathways such as the inhibition of specific enzymes and receptors, modulation of neurotransmitter activity, and immunomodulation. MPP has been shown to bind to specific targets in cells, leading to the activation or inhibition of various signaling pathways.
Biochemical and Physiological Effects:
MPP has been found to have various biochemical and physiological effects on cells and tissues. In cancer cells, MPP has been shown to induce apoptosis or cell death, inhibit cell proliferation, and reduce tumor growth. In neurons, MPP has been shown to modulate neurotransmitter release, enhance synaptic plasticity, and improve cognitive function. In immune cells, MPP has been shown to modulate cytokine production, regulate T cell activation, and enhance antigen-presenting cell function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPP has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, MPP also has some limitations, such as its high cost, limited availability, and potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on MPP, including the development of new drugs for cancer, neurological, and autoimmune diseases. Future research could also focus on the optimization of the synthesis method for MPP to improve its yield and reduce its cost. Additionally, further studies are needed to fully understand the mechanism of action of MPP and its potential side effects on cells and tissues.
Aplicaciones Científicas De Investigación
MPP has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and immunology. In cancer research, MPP has been found to inhibit the growth of cancer cells by targeting specific enzymes and receptors. In neuroscience, MPP has been shown to modulate the activity of neurotransmitters, which could lead to the development of new drugs for neurological disorders. In immunology, MPP has been investigated for its immunomodulatory effects, which could be useful in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
4-methyl-3-[3-(1H-pyrazol-5-yl)phenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-11-5-7-16-10-14(11)12-3-2-4-13(9-12)15-6-8-17-18-15/h2-10H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICFCUQZAFBWSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CC=CC(=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-({1-[(5-propyl-2-furyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B3808330.png)
![methyl 1-[2-hydroxy-3-(4-{[(2-phenylethyl)amino]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B3808335.png)
![4-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)morpholine](/img/structure/B3808352.png)
![(4-{5-fluoro-4-[(2-hydroxyethyl)amino]pyrimidin-2-yl}phenyl)acetonitrile](/img/structure/B3808360.png)
![3-(benzyloxy)-1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B3808361.png)
![methyl 4-{3-[ethyl(4-pyridinylmethyl)amino]-1-piperidinyl}-4-oxobutanoate](/img/structure/B3808366.png)
![1-(2-methoxyethyl)-6-oxo-N-[3-(2-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B3808370.png)
![1-[4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B3808374.png)
![(3S*,4S*)-1-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxyphenyl)piperidin-3-ol](/img/structure/B3808375.png)

![1-(3-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B3808386.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-5-[(pyrimidin-2-ylthio)methyl]-2-furamide](/img/structure/B3808401.png)

![3-(2-{5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-phenyl-1H-imidazol-1-yl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B3808416.png)